Product packaging for Lndfh II(Cat. No.:)

Lndfh II

Cat. No.: B12792333
M. Wt: 999.9 g/mol
InChI Key: DMYPRRDPOMGEAK-XWDFSUOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lacto-N-difucohexaose II (LNDFH II) is a neutral, di-fucosylated hexasaccharide and one of the over 200 complex oligosaccharides naturally found in human milk, where it serves important functions in infant development . As a type 1 core HMO (Galβ1-3GlcNAc), its structure is Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc . HMOs like this compound are not digested by infants but act as potent prebiotics, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium species, thereby shaping a healthy gut microbiota . Furthermore, this compound plays a crucial role in immune defense by acting as a soluble receptor decoy. It mimics epithelial cell surface glycans, binding to pathogens and preventing their attachment to the intestinal mucosa, thereby reducing the risk of infections . This combination of prebiotic and anti-adhesive properties makes it a critical compound for research in microbiology, gastroenterology, and infant nutrition . This product is offered as a high-purity (≥98%) solid for use as a standard in analytical methods, including liquid chromatography (LC) and capillary electrophoresis (CE), to enable accurate identification and quantification . It is supplied for research and development purposes and is explicitly not for diagnostic procedures, human consumption, or animal consumption. The product should be stored dry at -20°C in the dark to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H65NO29 B12792333 Lndfh II

Properties

Molecular Formula

C38H65NO29

Molecular Weight

999.9 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C38H65NO29/c1-8-16(45)20(49)23(52)35(58-8)64-28-14(7-43)63-34(15(39-10(3)44)30(28)66-37-25(54)22(51)18(47)11(4-40)61-37)67-31-19(48)12(5-41)62-38(27(31)56)65-29-13(6-42)60-33(57)26(55)32(29)68-36-24(53)21(50)17(46)9(2)59-36/h8-9,11-38,40-43,45-57H,4-7H2,1-3H3,(H,39,44)/t8-,9-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32+,33?,34-,35-,36-,37-,38-/m0/s1

InChI Key

DMYPRRDPOMGEAK-XWDFSUOISA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)O)O)CO)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)O)O)CO)CO)O)CO)O)O)O

Origin of Product

United States

Chemical Structure and Stereochemistry of Lacto N Difucohexaose Ii

Monosaccharide Composition and Glycosidic Linkages

LNDFH II is composed of galactose (Gal), glucose (Glc), N-acetylglucosamine (GlcNAc), and fucose (Fuc) residues. glyxera.com The core structure is based on a type 1 chain. glyxera.com

Fucosyl Residues and Their Linkage Specificities (e.g., α1-4 fucosylation)

This compound contains two fucose residues attached via alpha linkages. nih.gov One fucose is typically linked α1-4 to the GlcNAc residue within the type 1 core. nih.govelicityl-oligotech.comelicityl-oligotech.com The second fucose is linked α1-3 to the glucose residue at the reducing end. nih.gov This specific fucosylation pattern contributes to this compound being a Lewis a (Lea) hexaose. elicityl-oligotech.comelicityl-oligotech.comfrontiersin.org

Isomeric Forms and Structural Elucidation Challenges

Oligosaccharides like this compound can exist as various structural isomers, differing in the type or position of glycosidic linkages or the arrangement of monosaccharide units. nih.govresearchgate.net Distinguishing between these isomers presents significant analytical challenges. nih.govresearchgate.net

Distinction from Lacto-N-difucohexaose I (LNDFH I) and Other Hexasaccharide Isomers

This compound is a structural isomer of Lacto-N-difucohexaose I (LNDFH I). nih.govacs.org Both are hexasaccharides with the same monosaccharide composition (two fucose, two galactose, one N-acetylglucosamine, and one glucose) and the same molecular formula (C₃₈H₆₅NO₂₉) and molecular weight. nih.govnih.govuni.luuni.lu The key difference lies in the linkage positions of the fucose residues. acs.org LNDFH I typically has a fucose linked α1-2 to a terminal galactose and another fucose linked α1-4 to a GlcNAc residue, representing a Lewis b (Leb) epitope. frontiersin.orgglyxera.com In contrast, this compound has fucose residues linked α1-4 to GlcNAc and α1-3 to the reducing end glucose. nih.govelicityl-oligotech.comelicityl-oligotech.com

Distinguishing LNDFH I and this compound from each other and from other hexasaccharide isomers often requires advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net Tandem MS techniques, while powerful, can sometimes yield similar fragmentation patterns for isomers like LNDFH I and this compound, necessitating further analysis or derivatization strategies to pinpoint the exact linkage positions. nih.govacs.orgucdavis.edu Specific fragmentation ions observed in techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can provide diagnostic information for differentiation. acs.orgucdavis.edu For instance, differences in fragmentation patterns, including the types and relative abundances of fragment ions, can help distinguish branched isomers like this compound. acs.org

Biosynthesis and Advanced Synthetic Methodologies of Lacto N Difucohexaose Ii

Enzymatic Pathways and Key Glycosyltransferases Involved

The enzymatic synthesis of LNDFH II from the precursor lacto-N-tetraose (LNT) is a highly specific process reliant on the coordinated action of several key enzymes. acs.org This biocatalytic approach offers superior regio- and stereo-selectivity compared to chemical methods. bioglyco.com Central to this process are specific fucosyltransferases that catalyze the addition of fucose moieties to the LNT backbone, and the biosynthetic pathways that supply the necessary activated sugar donor, GDP-L-fucose.

Role of Specific Fucosyltransferases (e.g., α1,3/4-fucosyltransferase from Helicobacter pylori DMS 6709, FucT14)

A pivotal enzyme in the synthesis of this compound is the α1,3/4-fucosyltransferase from Helicobacter pylori DMS 6709, commonly referred to as FucT14. acs.org This enzyme exhibits specific activity, catalyzing the transfer of fucose from the donor substrate GDP-L-fucose to the acceptor molecule, lacto-N-tetraose (LNT). researchgate.netresearchgate.net The expression of the gene encoding for FucT14 in an LNT-producing E. coli strain leads to the conversion of LNT to this compound. researchgate.net When FucT14 is actively expressed, this compound is the major product, though minor products such as lacto-N-fucopentaose (LNFP) V and trace amounts of LNFP II and 3-fucosyllactose (B594375) can also be formed. acs.orgacs.org The fucT14 gene product demonstrates significant α1,3-fucosyltransferase (FucT) activity, which is responsible for the α1,3- and α1,4-attached fucosyl groups found in the resulting products. researchgate.net

Contribution of GDP-L-fucose de novo Pathway

The availability of the activated sugar donor, guanosine diphosphate-L-fucose (GDP-L-fucose), is a critical factor for efficient fucosylation. In engineered microbial systems, this is achieved by introducing the GDP-L-fucose de novo synthesis pathway. researchgate.netresearchgate.net This pathway synthesizes GDP-L-fucose from GDP-mannose. plos.orgreactome.org In mammals, this pathway is the primary source of GDP-fucose, accounting for approximately 90% of the total pool. semanticscholar.org The construction of this compound-producing strains typically involves introducing a de novo GDP-L-fucose pathway module into a host already capable of producing LNT. acs.org Strategies to enhance the intracellular pool of GDP-L-fucose include overexpressing key pathway enzymes and deleting genes for competing pathways or those that degrade intermediates. For instance, deleting the gene for ATP-dependent protease (Lon) and GDP-mannose hydrolase (NudK) while overexpressing mannose-6-phosphate isomerase (ManA) has been shown to improve GDP-L-fucose accumulation. nih.gov

Identification and Characterization of Novel Fucosyltransferases

While FucT14 from H. pylori is effective, researchers are continually exploring novel fucosyltransferases to improve the efficiency and specificity of this compound synthesis. The identification of new enzymes with superior catalytic properties or different substrate specificities is a key area of research. For example, the additional expression of an α1,3-fucosyltransferase, FutM1, from a Bacteroidaceae bacterium sourced from the gut metagenome, has been shown to significantly enhance this compound biosynthesis in engineered E. coli. acs.org The screening of various fucosyltransferase candidates is a common strategy to identify the most effective enzymes for a desired transformation. nih.gov The discovery and characterization of novel fucosyltransferases, such as those from Bacillus cereus, are expanding the enzymatic toolbox available for synthesizing diverse HMOs. frontiersin.org

Metabolic Engineering Strategies for Enhanced Production

To move from enzymatic synthesis to viable, large-scale production, metabolic engineering of microbial cell factories is essential. This involves genetically modifying microorganisms to create efficient and robust production platforms.

Engineering of Microbial Cell Factories (e.g., Escherichia coli BL21(DE3))

Escherichia coli, particularly the BL21(DE3) strain, has been successfully engineered to produce this compound at high titers. researchgate.net The general strategy involves a systematic, modular approach. nih.gov

First, a base strain capable of producing the precursor, lacto-N-tetraose (LNT), is constructed. This often involves introducing genes for enzymes like β-1,3-N-acetylglucosaminyltransferase and β-1,3-galactosyltransferase. researchgate.netacs.org Subsequently, the this compound synthesis pathway is established by introducing modules for the de novo GDP-L-fucose pathway and a specific fucosyltransferase, such as FucT14. acs.orgresearchgate.net

Fine-tuning the expression levels of the pathway genes is crucial for maximizing product yield and minimizing the formation of byproducts. researchgate.net Further enhancements can be achieved by silencing genes associated with competing pathways, such as the wcaJ gene involved in the UDP-fucose bypass pathway, which has been shown to improve this compound production. researchgate.net Through these systematic metabolic engineering efforts, including optimization of induction conditions and fed-batch cultivation, significant titers of this compound have been achieved. acs.orgresearchgate.net

**Interactive Data Table: this compound Production in Engineered *E. coli***

Strain Engineering Strategy Host Strain Key Enzymes Expressed Production Titer (Shake-flask) Production Titer (Fed-batch) Reference
LNT producer + GDP-fucose pathway + FucT14 + NADPH regeneration + wcaJ silencing E. coli BL21(DE3) LgtA, WbgO, FucT14, de novo GDP-fucose pathway enzymes 0.93 g/L 9.02 g/L researchgate.net
LNT producer + GDP-fucose pathway + FucT14 + FutM1 E. coli BL21(DE3) LNT pathway enzymes, de novo GDP-fucose pathway enzymes, FucT14, FutM1 3.011 g/L 18.062 g/L acs.org

Transcriptional Fine-tuning of this compound Synthesis Modules

The efficient biosynthesis of this compound in microbial hosts, such as Escherichia coli, necessitates a balanced expression of multiple enzymes in the synthetic pathway. Transcriptional fine-tuning is a key strategy to optimize metabolic fluxes and prevent the accumulation of toxic intermediates. In the context of this compound production, the synthetic pathway has been modularized to facilitate precise control over gene expression.

One successful approach involves dividing the this compound synthesis pathway into distinct modules. This modularization allows for the independent regulation of different parts of the pathway, enabling a more precise control of the metabolic flow towards the final product. By fine-tuning the transcription of these modules, researchers have been able to significantly enhance the production of this compound. researchgate.netresearchgate.net This strategy of modular pathway engineering and transcriptional-level adjustments has proven effective for producing complex, branched human milk oligosaccharides in E. coli. researchgate.net

General strategies for fine-tuning gene expression at the transcriptional level in metabolic engineering include the use of promoters of varying strengths, engineering of ribosome binding sites, and the application of dynamic regulatory systems that can respond to specific cellular signals or external inducers. nih.gov These tools allow for the precise modulation of enzyme levels, which is crucial for optimizing the intricate network of reactions involved in this compound biosynthesis.

Genetic Modulation for Pathway Optimization (e.g., wcaJ gene silencing)

A critical aspect of metabolic engineering for this compound production is the elimination of competing metabolic pathways that divert precursors away from the desired product. One significant advancement in this area is the genetic modulation of pathways related to the synthesis of nucleotide sugar donors, such as GDP-L-fucose.

In E. coli, the wcaJ gene is associated with the UDP-fucose bypass pathway, which can compete with the this compound synthesis pathway for essential precursors. researchgate.net Silencing the wcaJ gene has been demonstrated as an effective strategy to enhance the metabolic flux towards this compound. This genetic modification has been shown to improve the production of this compound in shake-flask cultivation, achieving a titer of 0.93 g/L. researchgate.net This targeted gene silencing approach exemplifies how a deep understanding of the host's native metabolic network can be leveraged to optimize the production of a specific heterologous compound.

Genetic ModificationTargeted Gene/PathwayEffect on this compound ProductionResulting Titer (Shake-Flask)
Gene SilencingwcaJIncreased metabolic flux towards this compound synthesis by blocking a competing UDP-fucose bypass pathway.0.93 g/L

Fed-Batch Cultivation Optimization for High-Titer Biosynthesis

To transition from laboratory-scale production to industrially relevant yields, optimization of the fermentation process is paramount. Fed-batch cultivation is a widely adopted strategy in industrial biotechnology to achieve high cell densities and, consequently, high product titers. nih.govresearchgate.netnsf.gov This technique involves the controlled feeding of nutrients to the culture, which helps in maintaining optimal conditions for cell growth and product formation over an extended period.

For the biosynthesis of this compound, the implementation of an optimized fed-batch cultivation strategy with an engineered E. coli strain has led to a significant increase in production. This approach has successfully yielded a high titer of 9.02 g/L of this compound. researchgate.net The success of fed-batch cultivation lies in its ability to overcome substrate inhibition and catabolite repression, while also managing the accumulation of toxic byproducts. researchgate.net The feeding strategy can be designed based on various parameters, including nutrient consumption rates and cell growth, to maximize productivity. mdpi.com

Cultivation MethodHost OrganismKey Optimization StrategyFinal this compound Titer
Fed-Batch CultivationEngineered E. coliControlled nutrient feeding to achieve high cell density and sustained product synthesis.9.02 g/L

Chemoenzymatic and Chemical Synthesis Approaches

While microbial biosynthesis offers a promising route for this compound production, chemoenzymatic and purely chemical synthesis methods provide alternative and complementary strategies. These approaches offer a high degree of control over the final product's structure and can be advantageous for producing specific isomers or derivatives.

Sequential One-Pot Multienzyme (OPME) Glycosylation Systems

The OPME approach has been successfully applied to the synthesis of various human milk oligosaccharides, including lacto-N-neotetraose and its sialyl and fucosyl derivatives. rsc.orgmiami.edu This demonstrates the potential of OPME systems for the synthesis of structurally related compounds like this compound. The strategy typically involves the use of bacterial glycosyltransferases, which are often robust and have broad substrate specificity, making them well-suited for enzymatic synthesis. rsc.org

Linker-Mediated Oligosaccharide Conjugation Strategies

To facilitate the study of the biological functions of this compound and for its application in various biochemical assays, the conjugation of this oligosaccharide to other molecules such as proteins, lipids, or solid supports is often necessary. Linker-mediated conjugation strategies are employed to covalently attach this compound to these entities.

A variety of linkers with different chemical functionalities can be introduced at the reducing end of the oligosaccharide. These linkers can then be used for subsequent conjugation reactions. Common linker functionalities include terminal alkynes and free terminal amines. For example, this compound with a terminal alkyne linker can be conjugated to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry". Similarly, this compound with a free terminal amine can be coupled to carboxyl groups on proteins or other surfaces using standard amide bond formation chemistry. elicityl-oligotech.com

Advanced Analytical Chemistry and Characterization Techniques for Lacto N Difucohexaose Ii

Chromatographic Separation Methods

Chromatographic techniques are indispensable for isolating LNDFH II from complex matrices and resolving it from structural isomers that possess identical monosaccharide compositions but differ in glycosidic linkages.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomer Resolution

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a valuable technique for achieving the separation of neutral oligosaccharide isomers, including the distinction between Lacto-N-difucohexaose I and Lacto-N-difucohexaose II nih.govsci-hub.seebi.ac.uk. Due to the hydrophilic nature of native oligosaccharides, they typically exhibit poor retention on RP stationary phases; therefore, derivatization with hydrophobic or fluorescent tags is commonly employed to enhance retention and detectability nih.gov. Methods utilizing fluorescent reagents like 2-anthranilic acid (2-AA) have been developed, demonstrating improved separation of neutral HMOs, including the isomeric pair LNDFH I and this compound nih.govsci-hub.seebi.ac.uk. This separation has been effectively performed using columns such as an ODS-100Z with specific mobile phase compositions and fluorescence detection nih.govsci-hub.seebi.ac.uk. Another derivatization strategy involves the use of N,O-dimethylhydroxylamine (DMHA), which forms beta-glycosylamines, simplifying chromatograms by eliminating anomeric separation and proving effective for RP-HPLC separation of human milk oligosaccharide isomers diva-portal.orgresearchgate.net.

Capillary (Gel) Electrophoresis for Migration Time Standards

Capillary electrophoresis (CE), including capillary gel electrophoresis, is an electrophoretic method applied to the separation of oligosaccharides glyxera.comnih.govnih.gov. This compound can serve as a standard for identification based on its characteristic migration time in capillary (gel) electrophoresis applications glyxera.com. To improve separation and detection sensitivity, oligosaccharides are often derivatized with fluorescent labels prior to CE analysis nih.gov. The quaternization of benzylamine-labeled oligosaccharides has been shown to significantly enhance the CE separation of neutral oligosaccharides and their structural isomers, achieving baseline resolution for isomers such as LNDFH I and this compound in an ammonium (B1175870) acetate (B1210297) buffer system ucdavis.edupacific.edu. CE coupled with laser-induced fluorescence (LIF) detection has been successfully used to separate a mixture containing 2-AMAC-labeled this compound along with other HMO standards nih.gov.

High-Performance Anion-Exchange Chromatography (HPAEC)

High-performance anion-exchange chromatography (HPAEC) is a widely utilized and powerful technique for the analysis of human milk oligosaccharides, including the detection and quantification of this compound nih.govaap.orgresearchgate.netcambridge.org. When coupled with pulsed amperometric detection (PAD), HPAEC enables sensitive and accurate analysis of oligosaccharides without the need for derivatization, as detection is based on the electrochemical activity of carbohydrates at high pH nih.gov. This compound has been identified as a distinct peak in HPAEC chromatograms of human milk samples aap.orgresearchgate.net. This method has been extensively applied to quantify the concentrations of various HMOs, including this compound, and to investigate the variations in their composition across different samples and lactation stages nih.govaap.org. Separations are typically performed using specialized anion-exchange columns designed for carbohydrate analysis, such as the Dionex CarboPac PA1 cambridge.org.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide critical information regarding the structure, mass, and quantity of this compound.

Quantitative Nuclear Magnetic Resonance (NMR) Assay Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both 1D and 2D techniques, has historically played a significant role in the structural characterization of human milk oligosaccharides glycoforum.gr.jp. While hyphenated techniques like LC-MS are now prevalent for routine analysis and quantification, NMR remains invaluable for confirming the structural identity and assessing the purity of isolated oligosaccharides. Although specific details on a dedicated quantitative NMR (qNMR) assay for this compound were not extensively detailed in the provided search results, NMR spectroscopy is a fundamental method capable of providing quantitative information based on signal intensities proportional to the number of nuclei contributing to those signals. The 1H-NMR spectra of lacto-N-neo-difucohexaose II and its reduced form (alditol) have been recorded, contributing to their structural understanding researchgate.net.

Graphitized Carbon Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (GC-LC-ESI-MS) for Quantitative Profiling

Graphitized carbon liquid chromatography coupled with electrospray ionization-mass spectrometry (GC-LC-ESI-MS), particularly employing porous graphitic carbon (PGC) stationary phases, represents a highly effective approach for the separation and quantitative profiling of human milk oligosaccharides, including this compound nih.govnih.govgoogle.com. This hyphenated technique is particularly useful for resolving isomeric oligosaccharides that are challenging to separate by other methods due to their identical masses nih.gov. Validated LC-MS methods utilizing porous graphitic carbon columns have been developed for the simultaneous quantification of multiple neutral HMOs, including this compound nih.govnih.gov. Sample preparation often involves reduction of the oligosaccharides to their alditol forms to eliminate anomeric separation nih.gov. The separated oligosaccharides are then detected and quantified by mass spectrometry, frequently operating in selected ion monitoring (SIM) or multi-reaction monitoring (MRM) modes to enhance sensitivity and specificity nih.govnih.gov. For this compound, characteristic ions such as the deprotonated molecule [M-H]- at m/z 998 or the alditol form at m/z 1000 are monitored nih.gov. While the outline specifically mentions GC-LC-ESI-MS, the literature primarily describes LC-ESI-MS methods using graphitized carbon columns for this compound analysis nih.govnih.govgoogle.com. This approach offers high sensitivity and is suitable for high-throughput quantitative analysis of HMO profiles nih.gov. LC-ESI-MS/MS methods have been successfully developed and validated for the absolute quantification of this compound in human milk samples researchgate.netnih.govfrontiersin.org.

Fluorescence Detection Post-Derivatization

Fluorescence detection coupled with separation techniques is a widely used approach for the sensitive analysis of glycans and oligosaccharides, including this compound. Since oligosaccharides often lack native chromophores or fluorophores, derivatization with a fluorescent label is a crucial step to enable detection. bmrb.iompg.desigmaaldrich.commpg.de

Several fluorescent reagents have been employed for this purpose. 2-anthranilic acid (2-AA) is one such reagent used for the quantitative derivatization of neutral oligosaccharides. mpg.de Derivatization with 2-AA followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection has demonstrated improved separation of neutral oligosaccharide isomers, including Lacto-N-difucohexaose I (LNDFH I) and this compound. mpg.de This method has been successfully applied to the analysis of neutral oligosaccharide content in human milk. The detection and quantification limits for this method using 2-AA derivatization have been reported in the nanogram per liter range.

Pyridylamination, involving derivatization with 2-aminopyridine, is another established method for labeling oligosaccharides for subsequent analysis by techniques such as reverse-phase HPLC. This approach has also been utilized for the quantification of major neutral oligosaccharides in human milk, including this compound.

Impurity Profiling and Purity Assessment Methodologies

Ensuring the purity of this compound is critical for its accurate use in research and as an analytical standard. Various analytical methodologies are employed for impurity profiling and purity assessment. High-performance chromatographic techniques play a significant role in this assessment. uni.lu Techniques such as high-performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD), reversed-phase/normal phase HPLC, and capillary electrophoresis (CE) have been historically important for the characterization and purity assessment of HMOs. indiamart.comuni.lu

Mass spectrometry (MS) has become increasingly important in the characterization and purity assessment of HMOs. uni.lu Techniques like liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, and trapped ion mobility spectrometry time-of-flight mass spectrometry (TIMS-TOF MS) are powerful tools for identifying and characterizing individual HMO structures, including distinguishing between isomeric forms like LNDFH I and this compound, which is crucial for purity assessment. sigmaaldrich.com These methods can detect and differentiate compounds based on their mass-to-charge ratio and fragmentation patterns. sigmaaldrich.com

Beyond chromatographic and mass spectrometric methods, other techniques contribute to a comprehensive purity assessment. Quantitative Nuclear Magnetic Resonance (NMR) spectroscopy is utilized for assay determination using traceable certified reference materials. Karl-Fisher titration is employed to determine the water content of the sample. Additionally, methodologies for the determination of residual solvents and/or inorganics are applied as needed. These extensive analytical procedures ensure the high quality and purity of this compound preparations used in various applications. Typical purity levels for commercially available this compound standards are often reported as ≥ 85% or around 95%. wikipedia.org

Application of this compound as an Analytical Standard in Glycomics

This compound serves as a valuable analytical standard in the field of glycomics, particularly in the analysis of human milk oligosaccharides. wikipedia.orgsigmaaldrich.commpg.de Its well-defined structure makes it suitable for use in qualitative and semi-quantitative analytical procedures. wikipedia.org

In capillary electrophoresis (CE) applications, this compound can be used as an identification and migration time standard. wikipedia.org Similarly, in liquid chromatography (LC) applications, it functions as an identification and retention time standard. wikipedia.org By comparing the migration or retention times of unknown peaks in a sample chromatogram to that of the this compound standard, analysts can help identify the presence of this compound.

Furthermore, this compound is used as a standard in LC-MS/MS methods for the identification and quantification of HMOs in complex biological matrices like human milk. Running pure HMO standards, including this compound, alongside study samples helps to confirm the correct identification of compounds based on their specific multiple reaction monitoring (MRM) transitions. The use of well-characterized standards like this compound is essential for accurate quantification and for overcoming challenges associated with co-elution of isomers in complex samples.

The availability of extensively analyzed this compound analytical standards, with detailed documentation on their identity and purity, enables researchers to accurately measure the amounts of this specific HMO in their samples and contributes to the reliability of glycomics research.

Data Tables:

Molecular and Biochemical Interactions of Lacto N Difucohexaose Ii

Interactions with Glycan-Binding Proteins (GBP)

Glycan-binding proteins are crucial mediators of cellular communication and host-pathogen interactions. The specific structure of LNDFH II allows it to be recognized by a subset of these proteins, leading to various biological outcomes.

Galectins are a family of proteins defined by their affinity for β-galactosides. While specific binding affinity data (such as Kd or IC50 values) for this compound are not extensively documented in dedicated studies, its binding characteristics can be inferred from its structural components. This compound is built on a type 1 (Galβ1-3GlcNAc) core. This is a key determinant for galectin recognition, as different galectins exhibit preferences for type 1 versus type 2 (Galβ1-4GlcNAc) chains.

For instance, studies on various galectins have revealed distinct binding preferences. While galectin-1 shows a preference for type 2 LacNAc residues, others like galectin-3 can bind a broader range of glycoproteins nih.gov. The N-terminal domain of galectin-8 (Gal-8N) has been noted to bind with significantly higher affinity to type 1 core structures compared to type 2 cores nih.gov. The presence of fucose residues on this compound also heavily influences binding, often modulating the affinity and specificity of the interaction. However, without direct experimental data for this compound, precise affinities remain speculative.

Table 1: General Binding Affinities of Selected Galectins for Various Glycan Structures This table provides context for galectin-glycan interactions but does not include direct data for this compound.

GalectinLigandAffinity (Kd in µM)Comments
Galectin-1Erythropoietin (EPO)1.5Binds complex N-glycans.
Galectin-3Erythropoietin (EPO)0.2Shows high affinity for complex N-glycans.
Galectin-8NErythropoietin (EPO)0.06Exhibits very high affinity; targets both N- and O-linked glycans.
Galectin-9CErythropoietin (EPO)1.3Binds complex N-glycans.
Galectin-9NErythropoietin (EPO)0.5Binds complex N-glycans.

The initial step of a viral infection often involves the attachment of viral proteins to host cell surface glycans. The VP8* domain of the rotavirus spike protein VP4 is a well-characterized glycan-binding protein that mediates this attachment frontiersin.org. This compound is structurally known as the Lewis a (Lea) hexaose, a histo-blood group antigen (HBGA) glyxera.combiosynth.com.

The role of HBGAs as receptors for rotaviruses is strain-dependent. While many rotavirus genotypes recognize various HBGAs, studies on specific P-genotypes have shown a lack of interaction with the Lea antigen. For example, the VP8* domain of the human rotavirus P medchemexpress.com genotype was tested against a panel of synthetic oligosaccharides and showed no detectable binding to Lea nih.gov. Similarly, comprehensive studies of the P nih.gov genotype, which can recognize A, B, and H antigens on a type 1 chain, found that it was incapable of binding to any Lewis epitopes, including Lea researchgate.netnih.gov. These findings suggest that this compound is not a primary receptor for at least some human rotavirus strains.

Human milk oligosaccharides (HMOs) are thought to protect infants from enteric pathogens by acting as soluble decoy receptors. These HMOs mimic the glycans on the host cell surface, competitively inhibiting the adhesion of pathogens to the intestinal epithelium researchgate.net. As a fucosylated neutral HMO, this compound is expected to contribute to this anti-adhesive effect.

In vitro studies have demonstrated that fucosylated HMOs can significantly reduce the adhesion of various pathogens, including strains of Escherichia coli (e.g., ETEC, EPEC) and Listeria monocytogenes, to intestinal cell lines like Caco-2 researchgate.netnih.gov. The mechanism involves the glycan binding to bacterial adhesins, thereby blocking them from attaching to the host cells. While the broader category of fucosylated oligosaccharides has shown this protective effect, specific studies quantifying the anti-adhesive properties of purified this compound against a range of pathogens are not widely available in the current literature. The anti-adhesive capacity is dependent on the specific pathogen and its unique glycan-binding adhesins mdpi.com.

Substrate Recognition in Glycosyltransferase Reactions

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, assembling monosaccharides into complex glycans. The biosynthesis of this compound is a multi-step process involving the sequential action of several specific glycosyltransferases, including galactosyltransferases, N-acetylglucosaminyltransferases, and fucosyltransferases. In this context, precursor oligosaccharides serve as acceptor substrates for these enzymes.

Once synthesized, this compound itself can potentially act as an acceptor substrate for other glycosyltransferases, leading to the formation of even more complex structures. For example, a sialyltransferase could potentially add a sialic acid residue to a terminal galactose of this compound. However, specific studies detailing the recognition and utilization of this compound as a substrate by known glycosyltransferases are limited. UDP-glycosyltransferases (UGTs) are known to have a broad substrate range, but their action on a complex hexasaccharide like this compound has not been specifically characterized researchgate.net.

Theoretical Modeling of Molecular Docking and Binding Energetics

Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as an oligosaccharide, and a protein's binding pocket. These methods can provide valuable insights into binding affinity, specificity, and the key amino acid residues involved in the interaction.

For related glycan-protein systems, such as the interaction of the rotavirus P nih.gov-VP8* domain with A- and B-type HBGAs, molecular docking and dynamics simulations have been successfully employed to complement experimental data from X-ray crystallography and glycan arrays researchgate.net. These studies elucidated the precise binding mode and the conformational changes that occur upon binding.

Despite the utility of these approaches, specific theoretical modeling studies focused on the docking of this compound into the binding sites of its potential protein partners (e.g., galectins, bacterial adhesins) are not prominently featured in the scientific literature. Such studies would be instrumental in explaining the molecular basis for its binding specificity and in guiding the development of glycan-based therapeutics.

Table 2: Compound Names Mentioned in the Article

Abbreviation / Trivial NameFull Chemical Name / Structure
This compoundLacto-N-difucohexaose II
LeaLewis a
GalGalactose
GlcNAcN-Acetylglucosamine
FucFucose
GlcGlucose
LacNAcN-Acetyllactosamine
HMOsHuman Milk Oligosaccharides
HBGAsHisto-Blood Group Antigens
ETECEnterotoxigenic Escherichia coli
EPECEnteropathogenic Escherichia coli
EPOErythropoietin

Biological Roles and Mechanisms of Action of Lacto N Difucohexaose Ii in Model Systems

Modulation of Microbial Metabolism and Gut Microbiota in In Vitro Models

Differential Utilization by Specific Microbial Strains (e.g., Bifidobacterium bifidum)

Different species and strains of Bifidobacterium exhibit varying abilities to utilize fucosylated HMOs, including Lndfh II. glycoforum.gr.jpasm.orgmdpi.com Studies have shown that infant-gut associated bifidobacteria, such as Bifidobacterium longum subsp. infantis, Bifidobacterium breve, Bifidobacterium bifidum, and Bifidobacterium catenulatum subsp. kashiwanohense, are known as efficient HMO utilizers, although their specific abilities for fucosylated HMOs differ. glycoforum.gr.jpmdpi.com

Certain Bifidobacterium strains possess specialized uptake systems and enzymatic machinery necessary to break down complex fucosylated HMOs like Lndfh I and this compound. asm.orgmdpi.com For instance, Bifidobacterium catenulatum subsp. kashiwanohense JCM 15439T has demonstrated a novel HMO uptake pattern that includes complex fucosylated HMOs such as lacto-N-fucopentaose II and lacto-N-difucohexaose I/II. asm.org Similarly, strains belonging to Bifidobacterium phylogenetic cluster 2-III are capable of taking up a wide range of fucosylated HMOs, including 2′-FL, 3-FL, lactodifucotetraose (B164709) (LDFT), LNFP I, LNFP II, and Lndfh I/II. glycoforum.gr.jpmdpi.com

Bifidobacterium bifidum is noted for possessing a higher number of extracellular glycoside hydrolases for HMO degradation compared to other Bifidobacterium strains and is capable of metabolizing most HMOs. mdpi.com In B. bifidum, the degradation of HMOs, including LNFP I, LNFP II, Lndfh I, and this compound, to lacto-N-biose (LNB) and monosaccharides can begin extracellularly with the aid of fucosidases. cambridge.org

Table 1: Utilization of Fucosylated HMOs (including Lndfh I/II) by Bifidobacterium Clusters in Vitro

Bifidobacterium ClusterFucosylated HMOs Utilized
1-IV2′-FL, 3-FL
2-I2′-FL, 3-FL, LDFT, LNFP I
2-II2′-FL, 3-FL, LDFT, LNFP I
2-III2′-FL, 3-FL, LDFT, LNFP I, LNFP II, Lndfh I/II

Note: Based on reported substrate specificities of fucosyllactose (B1628111) transporters and utilization patterns in various Bifidobacterium strains. glycoforum.gr.jpmdpi.com

Influence on Microbial Growth Dynamics and Metabolite Production

The utilization of HMOs, including this compound, by specific bacteria like Bifidobacterium contributes to their selective proliferation in the gut, which is considered a prebiotic effect. acs.orgglycoforum.gr.jp This selective fermentation of HMOs leads to the production of various metabolites, such as short-chain fatty acids (SCFAs), primarily acetic acid and lactic acid, which can lower intestinal pH and inhibit the growth of pathogens. glycoforum.gr.jpfrontiersin.org Some studies have also reported that the catabolism of fucose from fucosylated HMOs can contribute to the production of formic acid and 1,2-propanediol. glycoforum.gr.jp While detailed data specifically on this compound's impact on the growth dynamics and metabolite production of individual strains or complex microbial communities in vitro is not extensively detailed in the provided snippets, the general principle of fucosylated HMO fermentation by select bifidobacteria and the resulting metabolic shifts is well-established. glycoforum.gr.jpfrontiersin.org

Immunomodulatory Effects in Cellular and In Vitro Systems

HMOs have demonstrated immunomodulatory effects through direct interactions with immune cells and modulation of signaling pathways in cellular and in vitro systems. researchgate.netnih.govnih.gov These effects can influence both innate and adaptive immunity. nih.gov

Structure-Dependent Effects on Toll-Like Receptor (TLR) Signaling Pathways

HMOs can interact with receptors on immune cells, including Toll-Like Receptors (TLRs), which are crucial for recognizing pathogen-associated molecular patterns. nih.govresearchgate.netfrontiersin.org The immunomodulatory effects of HMOs, including their influence on TLR signaling, appear to be structure-dependent. researchgate.net For example, lacto-N-triose II (LNT2) has been shown to activate multiple TLRs in a dose-dependent manner, potentially due to its unique N-acetylglucosamine end. researchgate.net Another HMO, 3-fucosyllactose (B594375) (3-FL), has been reported to activate TLR2. researchgate.net While this compound is a fucosylated HMO, and fucosylated HMOs are known to interact with immune receptors like C-type lectins (e.g., DC-SIGN) nih.govfrontiersin.org, direct, detailed evidence of this compound's specific interaction with and modulation of TLR signaling pathways in the provided search results is limited. However, the broader context suggests that, as a complex fucosylated structure, this compound may also participate in structure-dependent interactions with immune receptors, potentially influencing downstream signaling cascades. researchgate.net HMOs in general have been shown to attenuate TLR4-mediated signaling pathways, contributing to mucosal homeostasis. mdpi.com

Impact on Cytokine and Chemokine Expression Profiles

HMOs can modulate the expression profiles of cytokines and chemokines, which are key mediators of immune responses. researchgate.netnih.govnih.gov Studies using in vitro models, such as human macrophages or intestinal epithelial cells, have investigated the effects of HMOs on cytokine production. researchgate.netnih.gov For instance, certain HMO preparations have been shown to reduce levels of IL-8, a chemokine associated with inflammation, in intestinal epithelial cells challenged with Escherichia coli. nih.gov Acidic HMOs have been observed to induce IFN-γ and IL-10 in human cord blood T cells and decrease IL-4 production in allergen-specific T cells, suggesting a potential role in downregulating Th2 responses. nih.gov

Role as a Decoy Receptor Against Pathogen Adhesion

HMOs, including fucosylated structures, can act as soluble decoy receptors, mimicking the glycans present on the surface of host cells. researchgate.netnih.govnih.govnutrafoods.eudsm.com This mimicry allows HMOs to bind to the adhesion molecules (ligands) of pathogens, thereby preventing the pathogens from adhering to the host epithelial cell surfaces and initiating infection. researchgate.netnih.govnih.gov This anti-adhesive property is considered a crucial mechanism by which HMOs protect infants against various microbial pathogens, including bacteria and viruses. researchgate.netnih.govnih.govnutrafoods.eu

Fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), are particularly effective in preventing the adhesion of certain pathogens by mimicking host cell glycans that serve as attachment sites. nih.gov While 2'-FL has been specifically shown to block the adhesion of pathogens like Campylobacter jejuni and Enteropathogenic E. coli to intestinal epithelial cells nih.gov, and lacto-N-difucohexaose I (LNDFH I) has been mentioned in the context of inhibiting the growth of Group B Streptococcus nutrafoods.eu, direct experimental data specifically demonstrating this compound acting as a decoy receptor against particular pathogens is not prominently featured in the provided search results. However, given its structure as a fucosylated HMO and the established role of other fucosylated HMOs as decoy receptors, it is plausible that this compound also contributes to this protective mechanism against pathogen adhesion. researchgate.netnih.gov

Inhibition of Bacterial Adherence (e.g., Helicobacter pylori, E. coli)

One of the proposed mechanisms by which HMOs, including this compound, exert their protective effects is by inhibiting the adherence of pathogenic bacteria to the mucosal surfaces of the host. frontiersin.orgnih.govnih.govcambridge.org The structural similarity between HMOs and the glycans present on the surface of host cells allows them to function as soluble decoy receptors. frontiersin.org Pathogens that would otherwise bind to host cell surface receptors can instead bind to HMOs, forming complexes that are then unable to attach to the epithelial cells and are subsequently excreted from the body. frontiersin.org

Research suggests that fucosylated HMOs, such as this compound, play a role in blocking the attachment of various bacterial pathogens. For example, studies have indicated that fucosyloligosaccharides can inhibit the adhesion of enteropathogenic Escherichia coli (E. coli) to intestinal cells. cambridge.org While specific detailed research findings solely focused on this compound's direct inhibitory effect on E. coli adherence in isolation are less extensively documented compared to some other HMOs like 2'-fucosyllactose or lacto-N-tetraose, the general principle of fucosylated HMOs acting as decoy receptors against E. coli and other pathogens is well-established. nih.govcambridge.org

Helicobacter pylori, a bacterium known to colonize the stomach and linked to various gastrointestinal issues, has also been a subject of research regarding HMO interactions. While some studies highlight the role of sialylated HMOs like 3'-sialyllactose (B164678) in reducing Helicobacter pylori binding to gastric epithelial cells, the involvement of fucosylated structures like this compound in inhibiting H. pylori adherence is also a relevant area of investigation within the broader context of HMO-mediated protection against this pathogen. nih.govwjgnet.com Helicobacter pylori utilizes specific fucosyltransferases (e.g., FucT14) in its metabolic processes, and these enzymes are even used in the biosynthesis of this compound in engineered systems, suggesting a complex interaction between the bacterium and fucosylated structures. researchgate.netnih.govacs.orgacs.org

Antiviral Activities through Receptor Mimicry (e.g., Rotavirus)

Beyond their antibacterial properties, HMOs, including fucosylated structures like this compound, also exhibit antiviral activities, primarily through a mechanism similar to bacterial anti-adhesion: receptor mimicry. frontiersin.orgwjgnet.commedchemexpress.comnih.gov Many viruses, including rotavirus, bind to specific glycan receptors on the surface of host cells to initiate infection. frontiersin.orgnih.gov HMOs can mimic these host cell receptors, acting as soluble decoys that intercept viral particles and prevent them from binding to their intended targets on the host cell surface. frontiersin.orgwjgnet.comnih.gov

Rotavirus is a major cause of severe diarrheal disease in infants and young children, and the protective effect of breastfeeding against rotavirus infections is well-documented. nih.gov Fucosylated HMOs have been shown to inhibit the binding of rotavirus to receptors present on mucosal surfaces. nih.gov While some studies specifically highlight the antiviral activity of other fucosylated HMOs like 2'-fucosyllactose and lacto-N-fucopentaose I against rotavirus and norovirus, the principle of fucosylated structures acting as decoy receptors for these viruses is applicable to this compound due to its structural characteristics, including the presence of fucose residues. nih.govwjgnet.comnih.govnih.gov Research into the structural basis of rotavirus interactions with histo-blood group antigens (HBGAs), which are mimicked by fucosylated HMOs, provides insights into how these glycans can block viral binding. nih.gov

Structure-Activity Relationship Studies for Biofunctional Properties

Understanding the relationship between the specific chemical structures of HMOs and their biological activities is crucial for elucidating their mechanisms of action and exploring their potential therapeutic applications. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies aim to identify which structural features of HMOs are responsible for particular biofunctional properties, such as inhibiting bacterial adherence or blocking viral entry.

This compound is characterized by its specific glycosidic linkages and the presence of fucose residues. It is described as a di-fucosylated, non-sialylated human milk oligosaccharide with a type 1 core (Galβ1-3GlcNAc). glyxera.com Its structure includes fucose linked α1-4 to the GlcNAc and α1-3 to the glucose at the reducing end of the lacto-N-tetraose core. glycoforum.gr.jp This specific arrangement of monosaccharides and linkages contributes to its unique three-dimensional structure and its ability to interact with specific bacterial adhesins or viral proteins.

SAR studies on HMOs have revealed that even subtle differences in glycosidic linkages or the presence and position of fucose and sialic acid residues can significantly impact their biological functions. nih.govresearchgate.netnih.gov For instance, the anti-adhesive properties of HMOs against certain pathogens are highly dependent on the presentation of specific glycan epitopes that mimic host cell receptors. researchgate.netnih.gov The fucosylation pattern, in particular, is a key determinant of the ability of HMOs to act as decoy receptors for fucoside-binding pathogens. nih.gov

While comprehensive SAR studies specifically isolating the effects of this compound's unique structure are ongoing within the broader field of HMO research, its classification as a fucosylated HMO with specific α1-3 and α1-4 fucose linkages suggests its potential to interact with lectins or adhesins that recognize these particular epitopes. glyxera.comglycoforum.gr.jp Research involving the enzymatic synthesis of this compound using specific fucosyltransferases from organisms like Helicobacter pylori further underscores the importance of precise enzymatic activity in creating the specific linkages found in this oligosaccharide, which in turn dictates its biological potential. researchgate.netnih.govacs.orgacs.orgacs.org Comparisons of the activities of different fucosylated HMOs, including positional isomers, in inhibiting pathogen binding contribute to the understanding of the structural requirements for these biofunctional effects. researchgate.net

Advanced Research Directions and Future Perspectives on Lacto N Difucohexaose Ii

Integrated Omics Approaches (Glycomics, Metabolomics) for Comprehensive Understanding

Integrated omics approaches, combining techniques like glycomics and metabolomics, are crucial for gaining a comprehensive understanding of LNDFH II's role in biological systems. Glycomics allows for the detailed structural characterization and quantitative analysis of this compound and other glycans in complex biological samples like human milk and infant feces. researchgate.netfrontiersin.org Metabolomics provides a snapshot of the small molecule metabolites present, which can reveal the metabolic fate of this compound and its impact on the host and associated microbiota. researchgate.netfrontiersin.orgnih.gov

Studies utilizing metabolomics have demonstrated its utility in distinguishing different human milk phenotypes based on HMO content, highlighting that genetics are not the sole determinant of HMO production. nih.gov Metabolomics can potentially be used in the future to analyze HMO content in real-time, allowing for personalized nutritional interventions. researchgate.netnih.gov

Integrated glycomics and metabolomics studies have been employed to investigate the dynamics of infant fecal microbiota and metabolome in relation to breast milk composition. frontiersin.org These studies can track the consumption and metabolism of HMOs like this compound by specific gut bacteria over time. frontiersin.org For instance, research has shown that the levels of certain fucosylated HMOs, including LNDFH I and II, in infant stool samples can decrease with age, suggesting their metabolization by the developing gut microbiota. frontiersin.org

The application of advanced analytical techniques, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) and liquid chromatography-mass spectrometry (LC-MS), is fundamental to these omics approaches for the identification and quantification of this compound and its isomers within complex mixtures. mdpi.comacs.orgresearchgate.netmdpi.com

Development of Novel Biosynthetic Pathways for Complex Fucosylated HMOs

The limited availability of this compound and other complex fucosylated HMOs from natural sources necessitates the development of efficient synthetic approaches for research and potential industrial applications. researchgate.net Metabolic engineering and synthetic biology are at the forefront of creating novel biosynthetic pathways for the production of these complex glycans. researchgate.netacs.orgnih.govrsc.orggoogle.com

Engineered microbial strains, particularly Escherichia coli, have been successfully developed for the high-titer biosynthesis of this compound. acs.orgnih.govresearchgate.net These approaches often involve introducing the de novo GDP-L-fucose pathway and specific fucosyltransferases, such as the α1,3/4-fucosyltransferase from Helicobacter pylori (FucT14), into the host organism. acs.orgnih.gov

Research has shown that optimizing induction conditions and potentially incorporating additional fucosyltransferases, like FutM1 from Bacteroidaceae, can significantly enhance this compound production yields. acs.orgnih.gov

Engineered E. coli Strain Performance in this compound Biosynthesis
Maximum titer (shake-flask cultivation)
Maximum titer (fed-batch cultivation)
Productivity yield (fed-batch cultivation)

Data from a study demonstrated a maximum this compound titer of 3.011 g/L in shake-flask cultivation and 18.062 g/L with a productivity yield of 0.301 g/L·h in fed-batch cultivation using an engineered E. coli strain. acs.orgnih.gov

Enzymatic and chemoenzymatic methods are also being explored for the synthesis of defined HMO structures, including this compound, by utilizing specific glycosyltransferases. rsc.org The continuous identification and characterization of novel glycosyltransferases with desired substrate specificities are crucial for improving the efficiency and expanding the range of enzymatically synthesized HMOs. rsc.orggoogle.com

Exploration of this compound Interactions with Emerging Biological Targets

The biological functions of this compound are mediated through its interactions with various biological targets within the host and the gut microbiota. Beyond the well-established roles in modulating the gut microbiome and acting as decoy receptors for pathogens, future research aims to explore emerging biological targets.

While specific interactions of this compound with novel, emerging targets are an active area of research, the broader understanding of HMO interactions provides valuable context. HMOs are known to interact with the host immune system, potentially through pattern recognition receptors like Toll-Like Receptors (TLRs), influencing immune development and response. nih.govfrontiersin.org The immunomodulatory effects of HMOs have been shown to be structure-dependent. nih.gov

This compound, as a fucosylated HMO, is implicated in influencing the composition and function of the infant gut microbiota, particularly promoting the growth of beneficial bacteria like Bifidobacterium species that can metabolize these complex glycans. nih.govmdpi.com Future research will likely delve deeper into the specific mechanisms by which this compound is transported and metabolized by different bacterial strains and how these interactions influence microbial community dynamics and the production of beneficial metabolites. nih.gov

The anti-adhesive properties of fucosylated HMOs against specific pathogens are also a key area, and further research is needed to fully understand the specific binding targets of this compound on various pathogens and host cells. rsc.orgfrontiersin.orgresearchgate.netnih.gov

Computational Glycoscience for Predictive Modeling of this compound Functionality

Computational glycoscience plays an increasingly important role in predicting and understanding the functionality of complex glycans like this compound. Techniques such as molecular dynamics simulations, docking studies, and bioinformatics can provide insights into the three-dimensional structure of this compound, its flexibility, and its potential interactions with proteins (e.g., bacterial adhesins, host receptors, glycosyltransferases) and other molecules. nih.govgoogle.comresearchgate.net

Computational modeling can aid in designing more efficient enzymatic synthesis strategies by predicting the activity and specificity of glycosyltransferases based on their structures and interactions with this compound precursors. rsc.org Furthermore, computational approaches can help in interpreting complex glycomics and metabolomics data, assisting in the identification of isomeric structures and the elucidation of metabolic pathways. acs.orgnih.gov

Predictive modeling can also be applied to understand how variations in this compound structure or concentration in human milk might influence infant health outcomes, potentially linking specific glycoprofiles to different physiological effects or disease susceptibilities. mdpi.commdpi.comfrontiersin.org For instance, computational analysis can complement experimental data on the association between HMO patterns and infant gut microbiota composition. mdpi.com

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying Lndfh II?

  • Methodological Answer :

Define Scope : Align with gaps in existing literature (e.g., synthesis pathways, biological activity) using systematic reviews .

Apply SMART Criteria : Ensure questions are Specific, Measurable, Achievable, Relevant, and Time-bound. For example, “How does pH variability affect this compound’s stability in aqueous solutions?” .

Iterative Refinement : Test feasibility through pilot studies or simulations, adjusting hypotheses based on preliminary data .

Q. What steps ensure a rigorous literature review for this compound studies?

  • Methodological Answer :

Boolean Search Strategies : Use terms like “this compound AND synthesis” or “this compound AND spectroscopic characterization” in databases (e.g., PubMed, SciFinder) .

Source Evaluation : Prioritize peer-reviewed journals and primary data; exclude non-academic platforms (e.g., ) .

Synthesize Gaps : Tabulate conflicting findings (e.g., discrepancies in reported melting points) to identify research priorities .

Q. How to design reproducible experiments for this compound synthesis?

  • Methodological Answer :

Protocol Standardization : Document reaction conditions (temperature, catalysts) and validate via triplicate trials .

Control Variables : Isolate factors like solvent purity or atmospheric moisture to minimize confounding effects .

Data Transparency : Publish raw datasets (e.g., NMR spectra, crystallization parameters) in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound’s bioactivity?

  • Methodological Answer :

Secondary Data Meta-Analysis : Aggregate results from independent studies to identify outliers or methodological biases .

Delphi Consensus Method : Engage domain experts to rank plausible explanations (e.g., impurity interference vs. assay sensitivity) using Likert-scale surveys .

Principal Contradiction Analysis : Determine if discrepancies arise from intrinsic compound properties (e.g., polymorphism) or extrinsic factors (e.g., storage conditions) .

Q. What statistical approaches validate this compound’s structure-activity relationships?

  • Methodological Answer :

Multivariate Regression : Correlate structural descriptors (e.g., bond angles, substituent electronegativity) with bioactivity data .

Error Propagation Modeling : Quantify uncertainties from instrumentation (e.g., HPLC retention time variability) using Monte Carlo simulations .

Cluster Analysis : Group compounds with analogous functional groups to predict this compound’s behavior in untested biological systems .

Q. How to ensure reproducibility in this compound’s crystallization studies?

  • Methodological Answer :

Crystallization Protocol Audit : Compare solvent evaporation rates, seed crystal sizes, and temperature gradients across labs .

Machine Learning Optimization : Train models on historical crystallization data to predict optimal conditions (e.g., supersaturation thresholds) .

Interlab Collaborations : Conduct round-robin trials to standardize protocols and publish consensus guidelines .

Q. What strategies integrate interdisciplinary methods (e.g., computational modeling) into this compound research?

  • Methodological Answer :

Hybrid Workflows : Pair DFT calculations with experimental IR spectra to validate molecular conformations .

Team-Based Task Allocation : Assign roles (e.g., synthetic chemists, data scientists) to align milestones with expertise .

Cross-Validation : Use experimental data to refine computational parameters (e.g., force fields) iteratively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.